Chiral Purity and Identity Verification vs. Racemate or R-Enantiomer
The specific (4S) stereochemistry of this compound is the principal driver of its synthetic utility. Purchasing the incorrect enantiomer or a racemic mixture will lead to a complete loss of stereocontrol in downstream reactions. The target (S)-enantiomer is differentiated from its (R)-counterpart by a specific optical rotation [α]20/D of +137° (c=3.5, MeOH), a value also reported in a range of +128° to +138° (c=5, MeOH) depending on the vendor [REFS-1, REFS-2]. This quantifiable physical property is essential for verifying the identity and enantiopurity of the procured material, ensuring it matches the reagent used in established stereospecific synthetic protocols [1].
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | [α]20/D = +137° (c=3.5, MeOH); [α]20/D = +128° to +138° (c=5, MeOH) |
| Comparator Or Baseline | (R)-enantiomer or racemate |
| Quantified Difference | The (R)-enantiomer would exhibit an equal magnitude but opposite sign (negative) optical rotation. |
| Conditions | Polarimetry in methanol solution at 20°C |
Why This Matters
This ensures procurement of the correct chiral form, preventing costly experimental failure due to mismatched stereochemistry.
- [1] Pellicciari, R., Gallo Mezo, M. A., Natalini, B., & Amer, A. M. (1992). Stereospecific synthesis of the enantiomers of nicotinylalanine, a neuroprotecting agent. Retrieved from https://research.unipg.it/handle/11391/914324 View Source
